molecular formula C13H19FN2O2 B1391924 N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide CAS No. 1228665-80-2

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide

Cat. No.: B1391924
CAS No.: 1228665-80-2
M. Wt: 254.3 g/mol
InChI Key: MUCBHENIVPFSMX-UHFFFAOYSA-N
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Description

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 5-position of the pyridine ring.

    Alkylation: Attachment of a 3-hydroxypropyl group to the 3-position of the pyridine ring.

    Amidation: Formation of the pivalamide group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of new derivatives with different functional groups.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in studies to understand biological pathways.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pivalamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamide
  • N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamide
  • N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-butyramide

Comparison:

  • Structural Differences: Variations in the amide group (e.g., pivalamide vs. acetamide) can influence the compound’s properties.
  • Biological Activity: Differences in biological activity due to changes in molecular interactions.
  • Chemical Stability: Variations in stability under different conditions.

N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide stands out due to its unique combination of a fluorinated pyridine ring and a bulky pivalamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)12(18)16-11-9(5-4-6-17)7-10(14)8-15-11/h7-8,17H,4-6H2,1-3H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCBHENIVPFSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 2
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 3
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 4
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 5
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide
Reactant of Route 6
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide

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